![molecular formula C8H6F2O2S B2795880 4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione CAS No. 76629-94-2](/img/structure/B2795880.png)
4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione
描述
“4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” is likely a fluorinated compound with a thiophene ring. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The thiophene ring is a five-membered aromatic ring with one sulfur atom, commonly found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would likely consist of a butane-1,3-dione backbone with fluorine atoms attached to the 4th carbon and a thiophene ring attached to the 1st carbon .Chemical Reactions Analysis
The chemical reactions of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would depend on the reaction conditions and the reagents used. Fluorinated compounds are known for their high reactivity, especially towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would be influenced by its fluorine atoms and thiophene ring. Fluorine atoms are highly electronegative, which could result in a polar molecule with unique solubility properties . The thiophene ring could contribute to the compound’s aromaticity and stability .科学研究应用
Synthesis and Reactivity
Formation of Difluorodienes
4-aryl-1,3-dibromo-1,1-difluorobutanes undergo double dehydrobromination to yield difluorodienes. 4-aryl-1,1-difluoro-1,3-butadienes show rapid reactivity in Diels-Alder reactions (Elsheimer, Foti, & Bartberger, 1996).
Microwave-assisted Synthesis of Fused Heterocycles
The compound reacts under pressurized microwave irradiation with other substances to form trifluoromethyl derivatives of various heterocyclic compounds (Shaaban, 2008).
Formation of Nickel(II) and Copper(II) Complexes
Nickel(II) and copper(II) complexes of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their adducts have been synthesized and characterized (Woods, Omoregie, Retta, Capitelli, & da Silva, 2009).
Material Science and Organic Synthesis
Synthesis of Pyridine Derivatives
The compound is used to synthesize various pyridine derivatives, which are important in organic synthesis (Rateb, 2011).
Charge Density Analysis in Semiconductor Precursors
It serves as a precursor in the synthesis of thiophene-based semiconductors and organic solar cells. Its charge densities have been analyzed for applications in these fields (Ahmed, Nassour, Noureen, Lecomte, & Jelsch, 2016).
Dye-Sensitized Solar Cells
Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers incorporating the compound have been synthesized for use in dye-sensitized solar cells (Islam et al., 2006).
Chemical Reactions and Properties
Synthesis of Hexahydroquinoline Derivatives
It is used in the synthesis of hexahydroquinoline derivatives, which have potential as drug candidates (Liang-ce et al., 2015).
Electrosynthesis and Electrochromism
The compound has been involved in the electrosynthesis and study of electrochromic properties of polydithienylpyrrole films (Kung, Cao, & Hsiao, 2020).
Conformation and Vibrational Spectra
It has been analyzed for its conformational stabilities and vibrational spectra in various solutions, which is critical for understanding its chemical properties and reactions (Nekoei et al., 2009).
安全和危害
未来方向
The future directions for “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would depend on its potential applications. Given the interesting properties of fluorinated compounds and thiophene rings, it could be explored for use in medicinal chemistry, materials science, or as a ligand in metal complexes .
属性
IUPAC Name |
4,4-difluoro-1-thiophen-2-ylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYASAUCNBVCUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

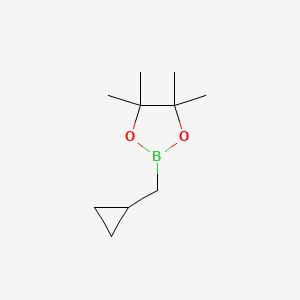
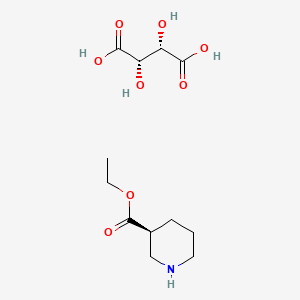
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)
![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)
![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)
![3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2795809.png)
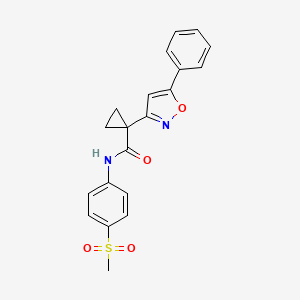
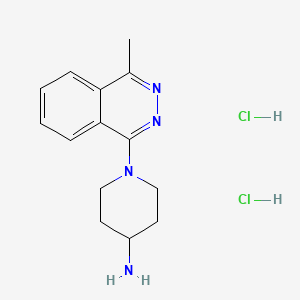
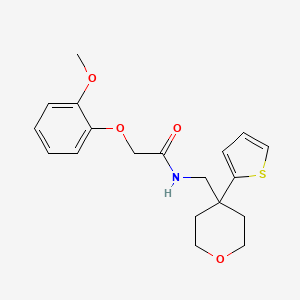
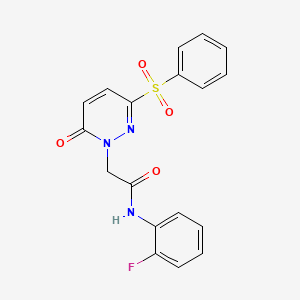
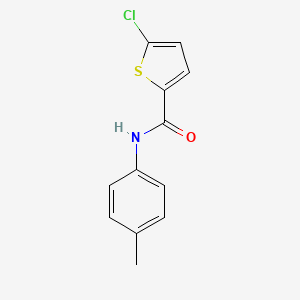
![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)